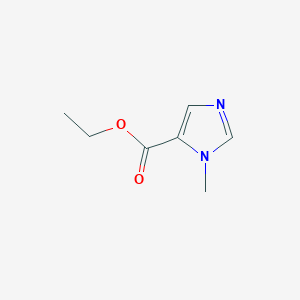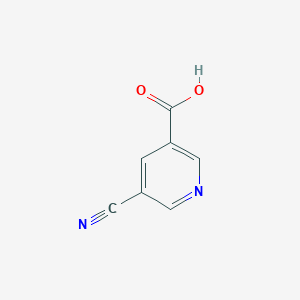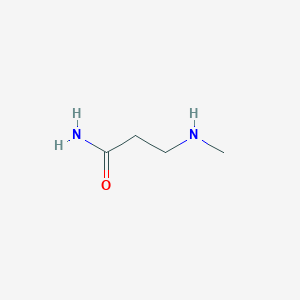
4-Cyclopropylpiperidin-4-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropylpiperidin-4-ol is a chemical compound with the molecular formula C8H15NO and a molecular weight of 141.21 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H15NO/c10-8(7-1-2-7)3-5-9-6-4-8/h7,9-10H,1-6H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
This compound is a solid substance at room temperature . The compound should be stored in a refrigerator .
Mechanism of Action
Target of Action
Similar piperidin-4-ol derivatives have been evaluated for potential treatment of hiv, suggesting that the compound may interact with the chemokine receptor ccr5 .
Mode of Action
It’s worth noting that ccr5 antagonists, which include certain piperidin-4-ol derivatives, are known to prevent hiv-1 entry by blocking the ccr5 co-receptor .
Biochemical Pathways
Given the potential interaction with the ccr5 receptor, it’s plausible that the compound could influence pathways related to immune response and viral entry .
Advantages and Limitations for Lab Experiments
4-Cyclopropylpiperidin-4-OL is a useful compound for laboratory experiments due to its low cost and availability. It is easy to synthesize and can be used as a starting material for the synthesis of other organic compounds. However, its mechanism of action is not well understood, which can make it difficult to predict the effects of its use in laboratory experiments.
Future Directions
The future of 4-Cyclopropylpiperidin-4-OL is promising, as it has many potential applications in scientific research. Further research is needed to better understand its mechanism of action and biochemical and physiological effects. In addition, more research is needed to explore its potential uses in pharmaceuticals and materials science. Additionally, this compound could be used as a starting material for the synthesis of other organic compounds, which could lead to the development of new drugs and materials. Finally, further research is needed to explore the potential uses of this compound as a catalyst in organic reactions.
Synthesis Methods
4-Cyclopropylpiperidin-4-OL can be synthesized from the reaction of cyclopropyl bromide with piperidine. This reaction is typically carried out in the presence of a base such as sodium hydride or potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, producing this compound as the major product.
Scientific Research Applications
4-Cyclopropylpiperidin-4-OL has a wide range of applications in scientific research. It is used as a starting material in the synthesis of a variety of pharmaceuticals, including anti-inflammatory drugs, antibiotics, and anti-depressants. It is also used in the synthesis of materials such as polymers and catalysts. In addition, this compound has been used as a reagent in chemical synthesis, as a starting material for the synthesis of other organic compounds, and as a catalyst in organic reactions.
Safety and Hazards
The safety information available indicates that 4-Cyclopropylpiperidin-4-ol has the GHS07 pictogram, with the signal word "Warning" . The hazard statements associated with it are H315, H319, and H335 , which correspond to “Causes skin irritation”, “Causes serious eye irritation”, and “May cause respiratory irritation”, respectively .
properties
IUPAC Name |
4-cyclopropylpiperidin-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c10-8(7-1-2-7)3-5-9-6-4-8/h7,9-10H,1-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHIDHDSSUAYXBC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2(CCNCC2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22108-14-1 |
Source


|
| Record name | 4-cyclopropylpiperidin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[4-(Trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B1358359.png)







![5,7-Diiodo-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B1358373.png)
